molecular formula C16H17N3O4 B2802650 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1396847-06-5

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2802650
CAS No.: 1396847-06-5
M. Wt: 315.329
InChI Key: HBNMOLNAAVBELA-UHFFFAOYSA-N
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Description

This compound features a 2-oxobenzo[d]oxazol-3(2H)-yl core linked via an acetamide group to a 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl substituent. The benzoxazolone moiety is widely recognized in medicinal chemistry for its role in targeting the 18 kDa Translocator Protein (TSPO), a biomarker for neuroinflammation and neurodegenerative diseases .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-18-8-4-6-11(18)13(20)9-17-15(21)10-19-12-5-2-3-7-14(12)23-16(19)22/h2-8,13,20H,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNMOLNAAVBELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)CN2C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
  • Attachment of Hydroxyethyl Group : Achieved through nucleophilic substitution using ethylene oxide.
  • Formation of the Oxobenzoxazole Core : This is accomplished by reacting appropriate precursors under controlled conditions.

The compound's structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems:

  • Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with active sites on enzymes or receptors.
  • π-π Interactions : The oxobenzoxazole core participates in π-π interactions with aromatic residues in proteins, modulating their activity.

These interactions suggest that the compound could influence various biochemical pathways, potentially leading to therapeutic effects.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For example, studies have shown that related derivatives can inhibit ribonucleotide reductase (RR), a crucial enzyme for DNA synthesis in cancer cells .

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored through various assays. Preliminary results suggest that it may exhibit inhibitory effects against certain bacterial strains, although further studies are required to confirm these findings and elucidate the mechanisms involved.

Neuropharmacological Effects

Given the presence of the pyrrole moiety, there is potential for neuropharmacological activity. Analogous compounds have shown binding affinities for dopamine D(2) and serotonin 5-HT(1A) receptors, suggesting that this compound may also interact with similar neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Anticancer Activity :
    • A derivative was tested for its ability to inhibit human RR, showing an IC50 value of 5.3 µM, indicating significant potency .
    • The study concluded that structural modifications could enhance efficacy against cancer cell lines.
  • Antimicrobial Screening :
    • A series of analogs were evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Results showed varying degrees of inhibition, with some compounds demonstrating promising activity against resistant strains.
  • Neuropharmacological Assessment :
    • Binding assays revealed moderate affinity for serotonin receptors, suggesting a potential role in mood regulation or anxiety disorders .

Comparison with Similar Compounds

Pharmacokinetic Insights :

  • NBMP exhibits superior metabolic stability in human and rat liver fractions compared to earlier TSPO tracers .
  • Pyrrole-containing compounds (e.g., ML300) may exhibit altered solubility and tissue penetration due to the heterocycle’s hydrophobicity .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrrole or oxazole ring systems. Key steps include:

  • Pyrrole ring formation : Use hydrazine derivatives or cyclocondensation reactions under reflux in ethanol or methanol (60–80°C) .
  • Acetamide coupling : React intermediates with halides (e.g., chloroacetamide) in polar aprotic solvents (e.g., DMF) using catalysts like piperidine (5–10 mol%) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Optimization Strategies :

  • Control stoichiometric ratios to minimize side products.
  • Use anhydrous conditions for moisture-sensitive steps.

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks .
  • Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Functional group substitution : Systematically replace the 1-methylpyrrole or benzo[d]oxazolone moieties with electron-withdrawing/donating groups (e.g., -F, -OCH₃) to assess impact on receptor binding .
  • Molecular docking : Use software like AutoDock to predict interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • In vitro assays : Pair SAR with enzyme inhibition assays (IC₅₀ measurements) to prioritize analogs .

Q. What experimental strategies can resolve contradictions in biological activity data?

  • Standardized assay conditions : Replicate studies using consistent cell lines (e.g., RAW 264.7 for TNF-α suppression) and serum-free media to minimize variability .
  • Orthogonal validation : Confirm anti-inflammatory activity via both ELISA (TNF-α levels) and Western blot (NF-κB pathway proteins) .
  • Dose-response curves : Use ≥3 independent replicates to establish statistical significance .

Methodological Considerations

Q. How to design in vivo studies to evaluate anti-inflammatory potential?

  • Animal models : Use LPS-induced inflammation in mice (10 mg/kg, intraperitoneal) and measure serum TNF-α via ELISA at 0, 6, and 24 hrs post-administration .
  • Dosage : Test 10–50 mg/kg doses orally; include indomethacin (10 mg/kg) as a positive control .

Q. What computational tools are suitable for predicting metabolic stability?

  • ADMET prediction : Use SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier permeability .
  • Metabolite identification : Combine LC-MS/MS with software like MetaboLynx .

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